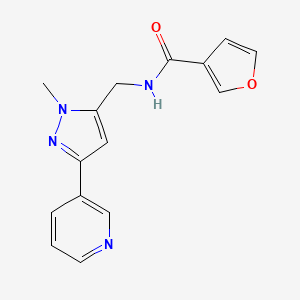
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Compound Modification
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide, as a complex organic compound, plays a pivotal role in the synthesis and modification of heterocyclic compounds. For instance, the condensation of related esters with amines has led to the creation of compounds bearing pyridinyl and furanyl substituents, which show potential as amplifiers of phleomycin against certain bacteria (Brown & Cowden, 1982). Similarly, transformations involving furanyl carboxamides under acidic conditions have yielded new heterocyclic systems with potential pharmaceutical applications (Stroganova et al., 2016).
Biological Activity and Therapeutic Potential
Research on derivatives of furan carboxamide, including compounds similar to this compound, has shown promising biological activities. Notably, novel dicationic imidazo[1,2-a]pyridines with furan-2-yl substituents have demonstrated significant antiprotozoal properties, suggesting potential as therapeutic agents against protozoal infections (Ismail et al., 2004). Additionally, the synthesis of aromatic carboxylic acids and their lanthanide complexes, derived from pyridine and furan-based ligands, has been explored for their luminescence properties, indicating potential applications in bioimaging and sensor technologies (Tang et al., 2011).
Antimicrobial and Antifungal Applications
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activities. For example, pyrazolopyridine derivatives have shown moderate to good activity against a range of bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Panda et al., 2011). Furthermore, N-alkylated triazoles and oxadiazoles based on furan-2-ylmethylidene derivatives have been investigated for their potential fungicidal properties, indicating the broad spectrum of biological activities exhibited by these compounds (El-Essawy & Rady, 2011).
Material Science and Sensor Development
The synthesis of novel chitosan Schiff bases incorporating heterocyclic moieties derived from furan-based compounds demonstrates the application of these chemicals in material science. The chitosan derivatives have shown potential antimicrobial activity and could be utilized in developing biocompatible materials for medical and environmental applications (Hamed et al., 2020).
Eigenschaften
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-19-13(9-17-15(20)12-4-6-21-10-12)7-14(18-19)11-3-2-5-16-8-11/h2-8,10H,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOXNIFDWYSTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


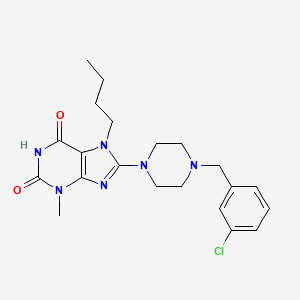
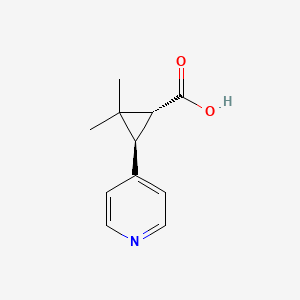
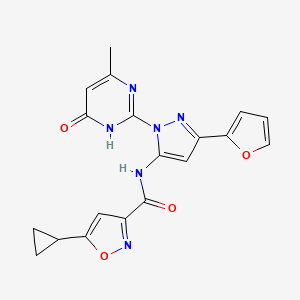
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2464882.png)
![1-(2,3-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2464883.png)
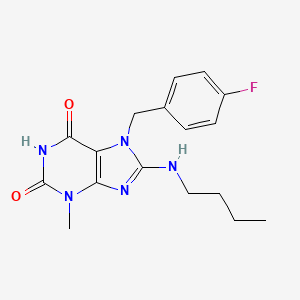
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2464887.png)
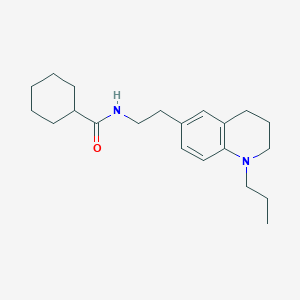
![N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2464890.png)
![N-(2-methoxyethyl)-2-({12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2464896.png)
![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2464897.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2464898.png)
